![molecular formula C13H14ClNO4S B2611455 Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 96334-42-8](/img/structure/B2611455.png)
Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
“Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the molecular formula C13H16ClNO3S and a molecular weight of 301.79 . It is also known by its CAS Number: 60442-41-3 .
Synthesis Analysis
A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H16ClNO3S/c1-2-18-13(17)11-8-5-3-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16) .
Chemical Reactions Analysis
The first stage of the reaction involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The second stage happens in two steps. In the first, the carbon-oxygen double bond reforms and a chloride ion is pushed off .
Physical And Chemical Properties Analysis
This compound has a melting point of 115-117°C . Its density and boiling point are not mentioned in the search results.
Scientific Research Applications
Synthesis of Novel Compounds with Biological Activities
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives have been synthesized and investigated for their biological activities. One study described the synthesis of Schiff bases from these derivatives, which exhibited promising antibacterial, antifungal, and anti-inflammatory activities. This indicates the potential utility of these compounds in developing new therapeutic agents (Narayana, B., et al., 2006).
Anticancer Applications
In the context of anticancer research, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a precursor for synthesizing new apoptosis-inducing agents for breast cancer. The study highlighted several derivatives exhibiting significant antiproliferative potential against cancer cell lines, with some compounds inducing apoptosis in breast cancer cells, demonstrating their potential as anticancer therapeutics (Gad, E., et al., 2020).
Antimicrobial and Anti-inflammatory Agents
Another study focused on synthesizing ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, investigating their antimicrobial activity. This research contributes to the development of new antimicrobial agents with potential applications in treating bacterial and fungal infections (Spoorthy, Y.N., et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-2-19-13(18)10-7-4-3-5-8(16)11(7)20-12(10)15-9(17)6-14/h2-6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZYXXWKAKULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
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